Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Description
Chemical Structure and Properties Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS: 445283-42-1), is a para-substituted aniline derivative featuring a tetrahydro-2H-pyran (THP) group linked via an oxygen atom to the benzene ring. The THP group is a six-membered cyclic ether, introducing steric bulk and hydrophobicity. This compound is often utilized in organic synthesis as a protected aniline intermediate, where the THP group acts as a temporary protecting group for hydroxyl or amine functionalities during multi-step reactions .
Applications
The compound is significant in medicinal chemistry, as seen in the synthesis of daidzein analogs targeting osteogenic activity . It is also identified as a volatile compound in coffee beans, contributing to flavor profiles depending on processing methods .
Properties
CAS No. |
97389-23-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C11H15NO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2 |
InChI Key |
YKDYSZGTIRIDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline typically involves the reaction of aniline with tetrahydropyran-2-ol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the formation of the ether linkage between the aniline and tetrahydropyran-2-ol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
Scientific Research Applications
4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs and functional derivatives is provided below:
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism : The meta-substituted isomer (3-THP-O-benzenamine) is less abundant in coffee volatiles compared to the para isomer, suggesting steric or electronic preferences in flavor formation .
Functional Group Impact: The benzoic acid derivative (C₁₂H₁₄O₄) exhibits higher polarity and acidity compared to the aniline analog, making it suitable for applications requiring solubility in polar solvents .
Synthetic Utility: THP-O groups are acid-labile, enabling selective deprotection (e.g., using TsOH in methanol) , whereas benzyl-based analogs (e.g., "(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine") require harsher conditions like hydrogenolysis . In acrylamide derivatives (C₈H₁₃NO₃), the THP group stabilizes reactive intermediates during palladium-catalyzed cross-coupling reactions .
Biological Relevance: The quinoline derivative (C₂₁H₂₂N₂O₂) demonstrates the adaptability of THP-O groups in complex heterocycles, likely influencing pharmacokinetic properties such as metabolic stability .
Stability and Reactivity:
- THP-protected compounds exhibit stereochemical complexity, as seen in NMR studies where THP groups cause signal splitting due to diastereomerism .
- The aniline derivative is less acidic (pKa ~4.6) compared to its benzoic acid analog (pKa ~4.2), affecting reactivity in nucleophilic substitution or condensation reactions .
Biological Activity
Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] (CAS Number: 97389-23-6) is an organic compound that combines an aniline structure with a tetrahydro-2H-pyran moiety. This unique combination gives it potential biological activities that are of significant interest in pharmaceutical research. The compound's molecular formula is with a molecular weight of approximately 221.30 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and related case studies.
Pharmacological Potential
Preliminary studies indicate that compounds similar to benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] exhibit anti-inflammatory and analgesic properties. The presence of the tetrahydro-pyran group is believed to enhance these effects by modulating interactions with biological targets such as enzymes and receptors involved in inflammatory pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzenamine derivatives. The following table summarizes various compounds related to benzenamine, highlighting their structural features and potential activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methyl-4-[(tetrahydro-2H-pyran-2-yl)methoxy]aniline | Methyl group on the benzene ring | Potentially altered solubility and reactivity |
| 3-(Tetrahydro-2H-pyran-4-yl)oxybenzenamine | Different positioning of tetrahydropyran | May exhibit different interaction profiles |
| 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde | Aldehyde functional group | Potential use in organic synthesis and reactivity |
These compounds illustrate how variations in structure can influence both chemical behavior and biological activity.
Interaction Studies
Research indicates that benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy] may engage with specific receptors or enzymes through molecular docking studies. These investigations aim to elucidate its mechanisms of action and therapeutic potential .
Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of related compounds, benzenamine derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications to the tetrahydro-pyran moiety could enhance anti-inflammatory efficacy .
Analgesic Properties
Another study evaluated the analgesic effects of several aniline derivatives containing tetrahydro-pyran groups. Results indicated that these compounds could effectively reduce pain responses in animal models, supporting their potential use as analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
